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molecular formula C9H14O5 B8373166 5-Acetoxy-3-oxo-pentanoic acid ethyl ester

5-Acetoxy-3-oxo-pentanoic acid ethyl ester

Cat. No. B8373166
M. Wt: 202.20 g/mol
InChI Key: ZNQPZIYRDODVBQ-UHFFFAOYSA-N
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Patent
US07902356B2

Procedure details

Charge a round-bottom flask with tin(II) chloride (16.6 g, 0.088 mol), purge with nitrogen, and add dichloroethane (300 mL) by cannula. Add ethyl diazoacetate (92 mL, 0.88 mol) by cannula and stir 10 min. Add a solution of acetic acid 3-oxo-propyl ester (0.44 mol) in CH2Cl2 (600 mL) slowly by cannula over 1 h, then stir the reaction in a 50° C. oil bath for 3 h. Concentrate under vacuum, add saturated aqueous NaHCO3 and remove the organic phase. Extract the aqueous portion with EtOAc (2×). Wash the combined organic portions with brine, dry over MgSO4, filter through Celite®, and concentrate under vacuum. Purify by flash chromatography on silica gel, eluting with a gradient of EtOAc/hexane 8%-25% to give the title compound (27.8 g, 31%), exact mass 202.08, mass spectrum (ES) 225.1 (M+Na). 1H NMR (CDCl3): δ 4.34 (t, J=6.1 Hz, 2H), 4.20 (q, J=7.1 Hz, 2H), 3.46 (s, 2H), 2.89 (t, J=6.1 Hz, 2H), 2.03 (s, 3H), 1.28 (t, J=7.1 Hz, 3H).
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step Two
Quantity
0.44 mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[N+](=[CH:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N-].[O:12]=[CH:13][CH2:14][CH2:15][O:16][C:17](=[O:19])[CH3:18]>C(Cl)Cl>[CH2:10]([O:9][C:7](=[O:8])[CH2:6][C:13](=[O:12])[CH2:14][CH2:15][O:16][C:17](=[O:19])[CH3:18])[CH3:11]

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Two
Name
Quantity
92 mL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Three
Name
Quantity
0.44 mol
Type
reactant
Smiles
O=CCCOC(C)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge with nitrogen
ADDITION
Type
ADDITION
Details
add dichloroethane (300 mL) by cannula
CUSTOM
Type
CUSTOM
Details
the reaction in a 50° C. oil bath for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under vacuum
ADDITION
Type
ADDITION
Details
add saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
remove the organic phase
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous portion with EtOAc (2×)
WASH
Type
WASH
Details
Wash the combined organic portions with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
CUSTOM
Type
CUSTOM
Details
Purify by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of EtOAc/hexane 8%-25%

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(CCOC(C)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.8 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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